molecular formula C8H9ClN2O2 B1509934 6-Chloro-N-methoxy-N-methylpicolinamide CAS No. 192437-72-2

6-Chloro-N-methoxy-N-methylpicolinamide

Cat. No. B1509934
Key on ui cas rn: 192437-72-2
M. Wt: 200.62 g/mol
InChI Key: XSSPRYGYLWAQOR-UHFFFAOYSA-N
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Patent
US06034275

Procedure details

10 g of 6-chloro-pyridine-2-carboxylic acid are dissolved in 50 ml of thionyl chloride and heated under reflux for 3.5 h. The solution is cooled and freed from excess thionyl chloride under reduced pressure. The crude product is taken up in 60 ml of methylene chloride and treated with 7.22 g of N,O-dimethyl-hydroxylamine.hydrochloride 25 ml of NEt3 in 30 ml of CH2Cl2 are added while cooling with ice and the solution is stirred at RT for 1.5 h., the suspension is filtered and the filtrate is washed with dilute sodium hydroxide solution and saturated sodium chloride solution and dried. After concentration of the solution 13.12 g of 6-chloro-pyridine-2-carboxylic acid methoxy-methyl-amide are obtained as the crude product. 6.7 g of this amide in 40 ml of THF are added dropwise at -78° C. to a solution of 40 ml of n-BuLi (1.6M in hexane) and 15 g of 1,4-dibromobenzene in 140 ml of THF. The solution is stirred at -78° C. for 2 h. and at 0° C. for 1 h. and then treated with 60 ml of 2M HCl. The phases are separated, the inorganic phase is extracted with 50 ml of ether and the organic phases are washed with sat. NaHCO3 solution and saturated sodium chloride solution and dried. The crude product is purified over silica gel with ethyl acetate:hexane (6:1) and recrystallized from ethyl acetate/hexane. There are obtained 6.75 g of (4-bromo-phenyl)-(6-chloro-pyridin-3-yl)-methanone, m.p 127.4° C., MS: m/e 295 (M, 1Br).
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CON(C)C([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[N:7]=1)=O.[Li]CCCC.Br[C:20]1[CH:25]=[CH:24][C:23]([Br:26])=[CH:22][CH:21]=1.Cl.C1C[O:31][CH2:30]C1>>[Br:26][C:23]1[CH:24]=[CH:25][C:20]([C:30]([C:11]2[CH:6]=[N:7][C:8]([Cl:12])=[CH:9][CH:10]=2)=[O:31])=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
CON(C(=O)C1=NC(=CC=C1)Cl)C
Name
Quantity
40 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
140 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at -78° C. for 2 h. and at 0° C. for 1 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the inorganic phase is extracted with 50 ml of ether
WASH
Type
WASH
Details
the organic phases are washed with sat. NaHCO3 solution and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product is purified over silica gel with ethyl acetate:hexane (6:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(=O)C=1C=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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